5-bromo-N-isopropyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-isopropyl-2-methoxybenzamide is a chemical compound with the molecular formula C11H14BrNO2. It is a derivative of benzamide, characterized by the presence of a bromine atom at the 5th position, an isopropyl group attached to the nitrogen atom, and a methoxy group at the 2nd position of the benzene ring .
Preparation Methods
The synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide typically involves the following steps:
Amidation: The formation of the amide bond by reacting the brominated benzene derivative with isopropylamine.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on reaction conditions and catalysts used in these processes are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
5-bromo-N-isopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-N-isopropyl-2-methoxybenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-isopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-isopropyl-2-methoxybenzamide include:
5-bromo-2-methoxybenzamide: Lacks the isopropyl group.
N-isopropyl-2-methoxybenzamide: Lacks the bromine atom.
5-bromo-N-isopropylbenzamide: Lacks the methoxy group.
The presence of the bromine, isopropyl, and methoxy groups in this compound makes it unique, influencing its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQTRANRJGPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.